![molecular formula C15H9N3OS2 B2667747 N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 922879-35-4](/img/structure/B2667747.png)
N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
The synthesis and pharmacological evaluation of derivatives of benzothiazole containing the benzo[d]thiazol-6-yl moiety revealed significant anti-inflammatory and analgesic properties . These compounds were tested using experimental models and demonstrated promising effects. Their anti-inflammatory activity is likely mediated through inhibition of cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. These findings suggest potential applications in pain management and inflammation-related disorders.
Anti-Ulcer Activity
Compounds with benzothiazole derivatives have been proposed as urease inhibitors, making them interesting targets for anti-ulcer drugs . Urease inhibitors can help prevent gastric ulcers by inhibiting the enzyme urease, which is involved in the production of ammonia in the stomach. The compound’s anti-ulcer potential could be explored further for therapeutic purposes.
Antimicrobial Properties
Thiazole derivatives, including those containing benzothiazole moieties, have shown antimicrobial activity . While specific studies on this compound are limited, its structural features suggest potential as an antimicrobial agent. Further investigations could explore its efficacy against bacterial, fungal, and viral infections.
Antioxidant Effects
Thiazoles are known for their antioxidant properties, and benzothiazole derivatives may contribute to this effect . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging, cancer, and other diseases. Investigating the antioxidant potential of this compound could yield valuable insights.
Hepatoprotective Activity
Certain thiazole derivatives have hepatoprotective effects, safeguarding liver cells against damage caused by toxins or diseases . Although direct evidence for this specific compound is scarce, its structural similarity to other hepatoprotective agents warrants further exploration.
Anticancer Potential
While not directly studied for this compound, benzothiazole derivatives have been investigated for their antitumor and cytotoxic activities . The presence of the benzothiazole scaffold suggests that this compound might exhibit similar effects. Future research could assess its impact on cancer cell lines.
Future Directions
The future directions for the research and development of benzothiazole derivatives could include the design and synthesis of new compounds with enhanced biological activities and lesser side effects . Further studies could also focus on understanding the mechanisms of action of these compounds and their potential applications in medicine.
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBFGVFXGEHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide |
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